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Compound of Interest

Compound Name: Carbapenam

Cat. No.: B8450946

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals working on
the detection of OXA-48-like carbapenemases.

Frequently Asked Questions (FAQS)

Q1: Why are OXA-48-like carbapenemases so difficult to detect?

Al: The detection of OXA-48-like carbapenemases presents several challenges primarily due
to their weak carbapenem-hydrolyzing activity.[1] This often results in low-level carbapenem
resistance, with minimum inhibitory concentrations (MICs) that may fall within the susceptible
range according to standard clinical breakpoints.[1][2][3] Unlike other carbapenemases, such
as KPC and metallo-3-lactamases (MBLS), there are no specific inhibitors available for OXA-
48, making phenotypic confirmation challenging.[1][2][4] Furthermore, some variants of OXA-
48 exhibit increased hydrolysis of cephalosporins, which can lead to misidentification as other
types of B-lactamases.[1] The co-production of other resistance mechanisms, like extended-
spectrum [-lactamases (ESBLS), can further complicate the interpretation of susceptibility
profiles.[2]

Q2: What are the most reliable methods for detecting OXA-48-like carbapenemases?

A2: Molecular methods, such as polymerase chain reaction (PCR) and sequencing, are
considered the gold standard for the detection of blaOXA-48-like genes due to their high
sensitivity and specificity.[2] Immunochromatographic assays (ICTs) also offer excellent
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sensitivity and specificity and are much faster than traditional culture-based methods.[4][5]
While phenotypic tests have limitations, a combination of methods, such as screening with
temocillin and ertapenem resistance, followed by a confirmatory test, can improve detection
rates.[5][6]

Q3: Can OXA-48-like carbapenemases be detected using automated susceptibility testing
systems?

A3: Automated systems may fail to detect OXA-48-like producers, especially if ertapenem is not
included in the testing panel.[5] The low-level resistance to imipenem and meropenem can be
missed by these systems, leading to false-susceptible results. Therefore, relying solely on
automated systems is not recommended for the detection of these enzymes.

Troubleshooting Guides
Phenotypic Assays

Problem: Negative or weak results with the Modified Hodge Test (MHT) for a suspected OXA-
48-like producer.

e Possible Cause 1: Low carbapenemase activity. OXA-48-like enzymes have inherently weak
hydrolytic activity, which may not be sufficient to produce a clear positive result in the MHT.

[7]

e Solution 1: While the MHT has shown good sensitivity for OXA-48 in some studies, it can be
unreliable.[7][8] It is recommended to use more sensitive methods like the Carba NP test or
molecular assays for confirmation.

o Possible Cause 2: The presence of some OXA-48 variants may not be readily detected.

e Solution 2: Consider using a combination of phenotypic tests or switching to a genotypic
method for confirmation.

Problem: False-negative results with the Carba NP test.

e Possible Cause 1: Weak expression or low hydrolytic activity of the OXA-48-like enzyme.
This is a common issue with OXA-48 producers.[1][9][10]
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e Solution 1: Increase the bacterial inoculum used in the test. A higher concentration of
bacteria can enhance the detection of weak carbapenemase activity.[2][10] Also, ensure the
test is incubated for the full recommended time, as positive results for OXA-48 may be
delayed.[2][11]

o Possible Cause 2: Formation of B-lactone instead of complete hydrolysis. Some OXA-48-like
enzymes can modify carbapenems by forming a (-lactone, which does not result in the pH
change detected by the Carba NP test.[12]

e Solution 2: This is an inherent limitation of pH-based methods. Use an alternative method
that does not rely on pH change, such as an immunochromatographic assay or PCR.

o Possible Cause 3: Issues with the test protocol or reagents.

e Solution 3: Ensure the lysis buffer is effective and that the pH of the phenol red solution is
correctly adjusted. A simplified protocol using direct colony suspension may improve
performance.[9]

Problem: Difficulty interpreting temocillin disk diffusion results.

o Possible Cause 1: Intrinsic resistance to temocillin in some species. Certain bacterial
species are naturally resistant to temocillin, which can lead to misinterpretation.[6]

e Solution 1: Be aware of the intrinsic resistance patterns of the organism being tested. A
temocillin inhibition zone of <11 mm is a sensitive marker for OXA-48 in Enterobacterales.[4]

o Possible Cause 2: Co-expression of other resistance mechanisms.

o Solution 2: Temocillin resistance is a screening indicator, not a confirmatory test. Always use
it in conjunction with other tests for a reliable diagnosis.

Genotypic Assays (PCR)

Problem: No amplification of the blaOXA-48-like gene in a suspected positive isolate.

o Possible Cause 1: Primer or probe mismatch. New or rare variants of the blaOXA-48-like
gene may have sequence variations in the primer/probe binding regions.
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e Solution 1: If a novel variant is suspected, consider sequencing the gene. Ensure your PCR
assay is designed to detect a broad range of known blaOXA-48-like variants.[13]

e Possible Cause 2: Poor DNA quality or PCR inhibition.

e Solution 2: Use a validated DNA extraction method. Include an internal control in your PCR
to check for inhibition. Consider diluting the DNA template to reduce the concentration of
inhibitors.

» Possible Cause 3: Low quantity of target DNA.

e Solution 3: Increase the amount of template DNA in the reaction or increase the number of
PCR cycles.

Data Presentation

Table 1: Performance of Phenotypic Assays for the Detection of OXA-48-like Carbapenemases
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interpret.[7]

Experimental Protocols

Multiplex PCR for blaOXA-48-like Genes

This protocol is a general guideline and may require optimization.

¢ DNA Extraction:

o Culture the bacterial isolate on an appropriate agar plate overnight.
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o Pick a single colony and suspend it in 100 pL of sterile, nuclease-free water.

o Heat the suspension at 95°C for 10 minutes to lyse the cells.

o Centrifuge at 10,000 x g for 1 minute.

o Use 1-5 pL of the supernatant as the DNA template for the PCR reaction.

o PCR Reaction Mixture (25 uL total volume):

o 12.5 pL of 2x PCR Master Mix

o 1 pL of each forward and reverse primer (10 uM stock) for each gene target (blaOXA-48-
like, internal control)

o 1 pL of probe (if using real-time PCR)

o 1-5 pL of DNA template

o Nuclease-free water to a final volume of 25 uL

e PCR Cycling Conditions (example):

o I|nitial denaturation: 95°C for 5 minutes

o 35 cycles of:

= Denaturation: 95°C for 30 seconds

» Annealing: 55-60°C for 30 seconds (optimize for specific primers)

» Extension: 72°C for 1 minute

o Final extension: 72°C for 5 minutes

e Analysis:

o Analyze the PCR products by gel electrophoresis or by melt curve analysis if using real-
time PCR.
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Carba NP Test (Simplified Protocol)

This protocol is a modification that may enhance the detection of OXA-48-like producers.
» Reagent Preparation:

o Solution A (Phenol Red Solution):

Prepare a 0.5% (w/v) phenol red solution.

Mix 2 mL of the phenol red solution with 16.6 mL of distilled water.

Adjust the pH to 7.8 with 1N NaOH.

Add 180 pL of 10 mM ZnS0O4.
o Solution B (Imipenem Solution):
» Add 6 mg/mL of imipenem to Solution A.
» Test Procedure:

o In two separate microcentrifuge tubes, add 100 pL of Solution A to one (control tube) and
100 pL of Solution B to the other (test tube).

o Take a 10 pL loopful of the test organism from an overnight culture and suspend it directly
into each tube.

o Incubate at 37°C for up to 2 hours.
e Interpretation:

o Positive: The test tube (with imipenem) changes color from red to yellow or orange, while
the control tube remains red.

o Negative: The test tube remains red.

Visualizations
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Caption: Recommended workflow for the detection of OXA-48-like carbapenemases.
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Caption: Troubleshooting logic for negative Carba NP test results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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